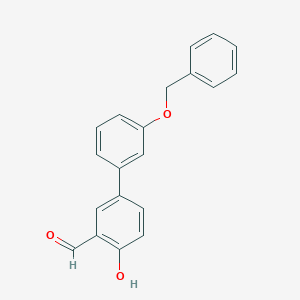
4-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% (4-BFP-95) is a synthetic compound used in various scientific research applications. It is a phenolic derivative of benzoic acid and has been used in research due to its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). 4-BFP-95 is also known to have anti-inflammatory and anti-microbial properties.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been used in various scientific research applications due to its antioxidant properties. It has been studied for its ability to prevent oxidative damage in cells, as well as its potential to inhibit the production of reactive oxygen species (ROS). 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has also been studied for its anti-inflammatory and anti-microbial properties. It has been used in research to study the effects of oxidative stress on cells and organisms, as well as its potential to protect cells from oxidative damage.
Mechanism of Action
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). The mechanism of action of 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is thought to involve the formation of a complex between the 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% molecule and the ROS. The complex then undergoes a redox reaction, which results in the formation of a stable product. This product is then metabolized by the cell, resulting in the inhibition of ROS production.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to protect cells from oxidative damage. It has been found to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. In addition, 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been found to have anti-microbial properties, which may be useful in the treatment of certain bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as an antioxidant and its ability to inhibit the production of ROS. It is also relatively easy to synthesize and is relatively stable in solution. The main limitation of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its potential as an antioxidant and its ability to protect cells from oxidative damage. Another potential direction is to investigate its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of certain diseases or conditions. Finally, further research could be conducted to investigate its potential as a drug delivery system.
Synthesis Methods
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized from 3-benzyloxy-4-hydroxybenzoic acid, also known as p-coumaric acid, and formaldehyde. The synthesis method involves a condensation reaction between p-coumaric acid and formaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the reaction product is 4-(3-Benzyloxyphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVJTZUNBZDAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685378 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1111129-13-5 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


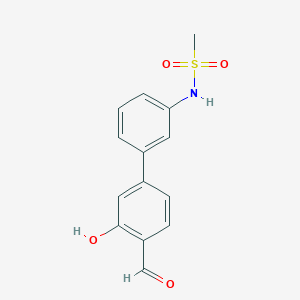
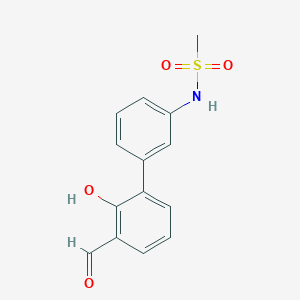
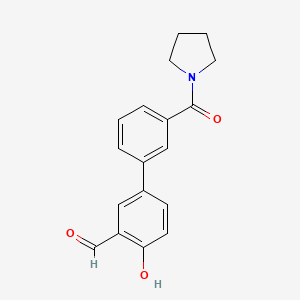
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
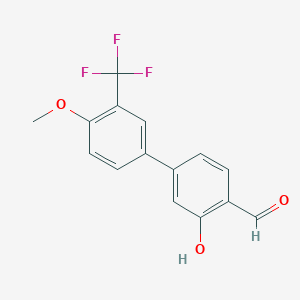


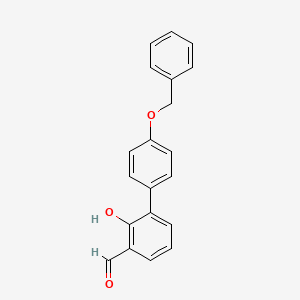
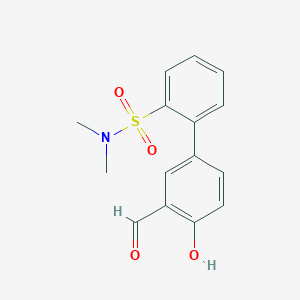

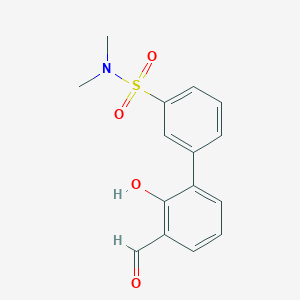
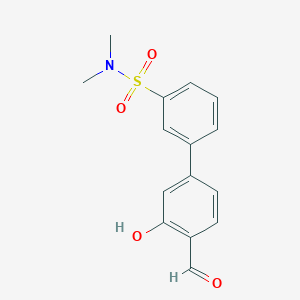
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)